Cas no 2309313-59-3 (3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-3-(2-エチルピペリジン-1-イル)プロピル-1,2,3,4-テトラヒドロキナゾリン-2,4-ジオンは、キナゾリン骨格を有する複素環式化合物であり、医薬品中間体や生物活性物質の合成において重要な役割を果たします。この化合物は、高い化学的安定性と特異的な分子構造を特徴とし、神経科学分野や薬理学研究におけるリガンドとしての応用が期待されます。特に、ピペリジン環とプロピル鎖の組み合わせにより、標的タンパク質との選択的な相互作用が可能です。合成経路の最適化により、高純度での製造が実現されており、研究用試薬としての信頼性が高い点が利点です。

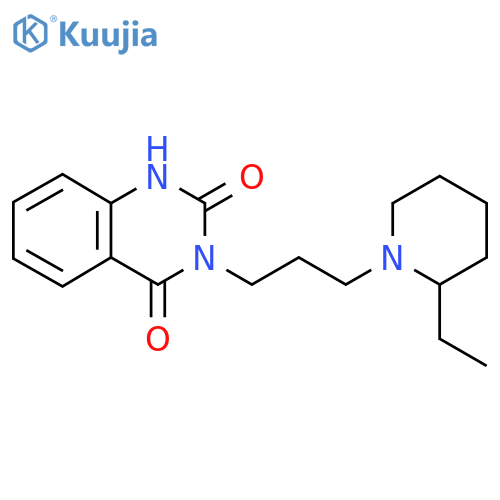

2309313-59-3 structure

商品名:3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

CAS番号:2309313-59-3

MF:C18H25N3O2

メガワット:315.410004377365

CID:5326965

3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione

- 3-[3-(2-ethylpiperidin-1-yl)propyl]-1H-quinazoline-2,4-dione

- 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

-

- インチ: 1S/C18H25N3O2/c1-2-14-8-5-6-11-20(14)12-7-13-21-17(22)15-9-3-4-10-16(15)19-18(21)23/h3-4,9-10,14H,2,5-8,11-13H2,1H3,(H,19,23)

- InChIKey: GDZCXQOQDCFORO-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=CC=CC=2NC(N1CCCN1CCCCC1CC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 440

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 52.6

3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6609-8800-5μmol |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-50mg |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 50mg |

$240.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-10μmol |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 10μmol |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-30mg |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 30mg |

$178.5 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-5mg |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 5mg |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-20mg |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 20mg |

$148.5 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-40mg |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 40mg |

$210.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-2mg |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 2mg |

$88.5 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-3mg |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 3mg |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6609-8800-10mg |

3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |

2309313-59-3 | 10mg |

$118.5 | 2023-09-07 |

3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

2309313-59-3 (3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量